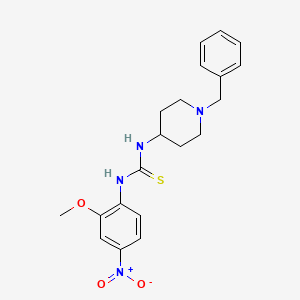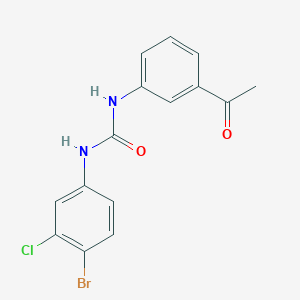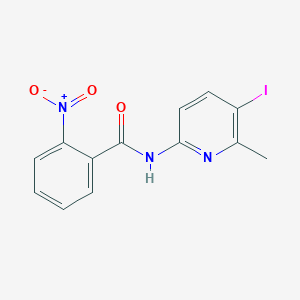![molecular formula C16H13ClF2N2O3 B4129106 1-(3-Acetylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4129106.png)
1-(3-Acetylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea
概要
説明
N-(3-acetylphenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of acetyl, chloro, and difluoromethoxy groups, contribute to its distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea typically involves the reaction of 3-acetylphenyl isocyanate with 3-chloro-4-(difluoromethoxy)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted urea derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a lead compound for the development of new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of functional groups like acetyl, chloro, and difluoromethoxy can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3-acetylphenyl)-N’-[3-chloro-4-(trifluoromethoxy)phenyl]urea: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
N-(3-acetylphenyl)-N’-[3-bromo-4-(difluoromethoxy)phenyl]urea: Similar structure but with a bromo group instead of chloro.
N-(3-acetylphenyl)-N’-[3-chloro-4-(methoxy)phenyl]urea: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
The unique combination of acetyl, chloro, and difluoromethoxy groups in N-(3-acetylphenyl)-N’-[3-chloro-4-(difluoromethoxy)phenyl]urea imparts distinct chemical and physical properties, such as enhanced lipophilicity, electronic effects, and steric hindrance. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O3/c1-9(22)10-3-2-4-11(7-10)20-16(23)21-12-5-6-14(13(17)8-12)24-15(18)19/h2-8,15H,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSWMAXGNOFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}hexanamide](/img/structure/B4129026.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B4129037.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4129059.png)
![2-(2-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4129067.png)
![methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129069.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)
![2-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-3-methoxyphenol](/img/structure/B4129086.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)

![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B4129109.png)
![N-(4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4129124.png)
![4,6-dimethyl-N-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B4129127.png)
